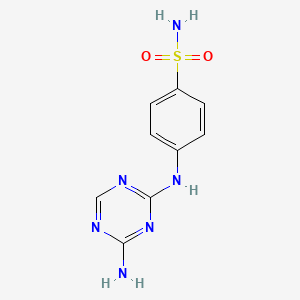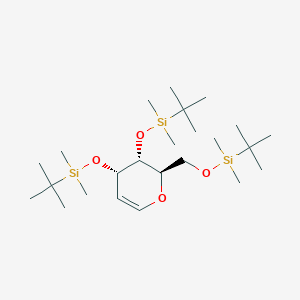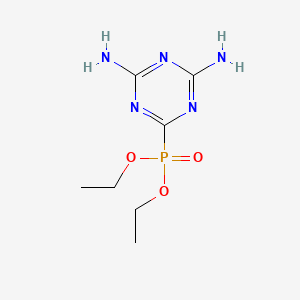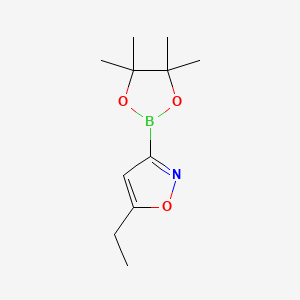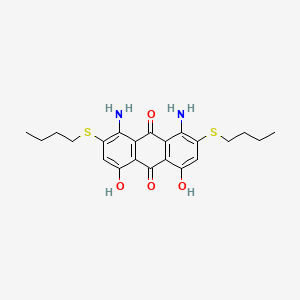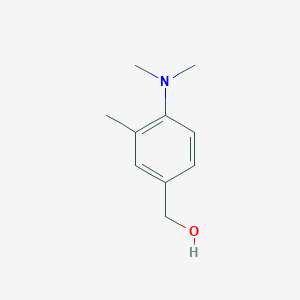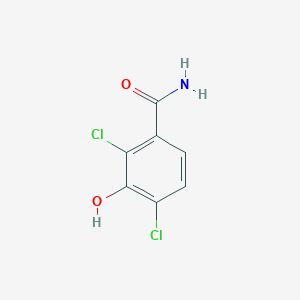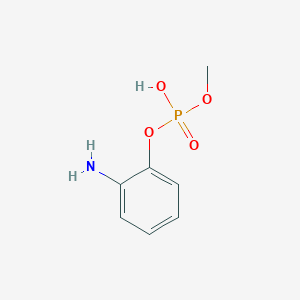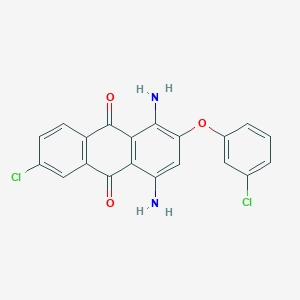![molecular formula C9H14ClN5O2 B13143127 Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]- CAS No. 140638-78-4](/img/structure/B13143127.png)
Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the morpholino group and the chloro substituent in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and ethanolamine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The ethanolamine moiety can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form amines.
Condensation reactions: The compound can react with carboxylic acids or acid chlorides to form amides or esters
Common Reagents and Conditions
Nucleophilic substitution: Sodium carbonate, dioxane or tetrahydrofuran, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic substitution: Substituted triazines with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines
Aplicaciones Científicas De Investigación
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in the treatment of lung, breast, and ovarian cancers.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholino groups in the triazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways involved in cell division and proliferation, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used in condensation reactions for the synthesis of amides and esters .
Uniqueness
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its combination of the chloro and morpholino groups, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
140638-78-4 |
|---|---|
Fórmula molecular |
C9H14ClN5O2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H14ClN5O2/c10-7-12-8(11-1-4-16)14-9(13-7)15-2-5-17-6-3-15/h16H,1-6H2,(H,11,12,13,14) |
Clave InChI |
MZKZCNLFQLCLGQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


